molecular formula C21H25NO7 B10905203 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B10905203
M. Wt: 403.4 g/mol
InChI Key: ZTQOCHAOTLVTKI-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, and keto groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multi-step organic reactions

    Cyclohexanedione Core Formation: The initial step involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate aldehyde under basic conditions to form the cyclohexanedione core.

    Furan Ring Introduction:

    Nitro Group Addition: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents used.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexanedione derivatives.

Scientific Research Applications

2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-amino-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione:

Uniqueness

The presence of both the nitro and furan groups in 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

The compound 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione , also known by its CAS number 7560-72-7, is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N1O6C_{23}H_{27}N_{1}O_{6}, with a molecular weight of approximately 413.46 g/mol. The structure features a cyclohexene ring and a nitrofuran moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H27NO6
Molecular Weight413.46 g/mol
Melting PointNot available
DensityNot available
LogP5.604

Antibacterial Activity

Research indicates that derivatives of cyclohexene and nitrofuran compounds exhibit significant antibacterial properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

The antifungal potential of this compound has been explored in various studies. For instance, derivatives have shown effectiveness against Candida albicans, a common fungal pathogen. The presence of hydroxyl groups in the structure enhances its interaction with fungal cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antibacterial Efficacy

A study conducted by researchers at Universiti Sains Malaysia tested various derivatives against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Study 2: Antifungal Activity

In another investigation published in Mycopathologia, the compound was tested against clinical isolates of Candida spp., showing an MIC range of 16 to 64 µg/mL. This suggests that it may be effective in treating fungal infections resistant to conventional therapies .

Properties

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C21H25NO7/c1-20(2)7-11(23)17(12(24)8-20)19(15-5-6-16(29-15)22(27)28)18-13(25)9-21(3,4)10-14(18)26/h5-6,17,19,25H,7-10H2,1-4H3

InChI Key

ZTQOCHAOTLVTKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(O2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C

Origin of Product

United States

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